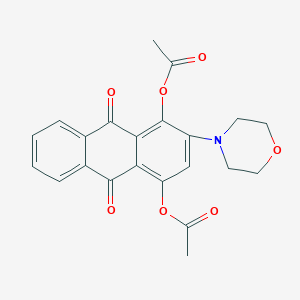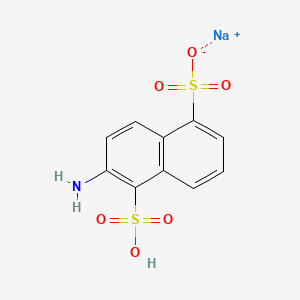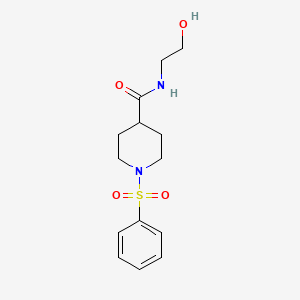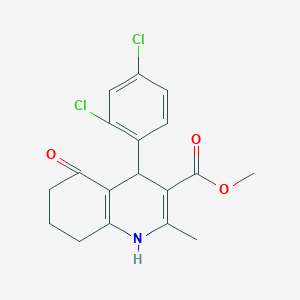
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, also known as MDDA, is a chemical compound that has gained significant attention in the field of scientific research. MDDA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. MDDA has been found to have several applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is not fully understood. However, it has been proposed that 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate inhibits the activity of certain enzymes by binding to the active site of the enzyme. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several biochemical and physiological effects. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to induce apoptosis, which is a process of programmed cell death. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its versatility. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can be used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. However, one of the limitations of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its toxicity. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to be toxic to certain cell lines, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. One of the future directions is the development of more efficient synthesis methods for 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. Another future direction is the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to have potential applications in the field of cancer therapy. Therefore, the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based anti-cancer drugs is another future direction for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 9,10-anthraquinone, which is a precursor to 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. The second step involves the addition of morpholine to 9,10-anthraquinone, which results in the formation of 2-(4-morpholinyl)-9,10-anthraquinone. The final step involves the acetylation of 2-(4-morpholinyl)-9,10-anthraquinone with acetic anhydride, which results in the formation of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several applications in the field of scientific research. One of the primary applications of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is in the field of organic synthesis. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
(4-acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12(24)29-17-11-16(23-7-9-28-10-8-23)22(30-13(2)25)19-18(17)20(26)14-5-3-4-6-15(14)21(19)27/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCTGFDABJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)


![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)